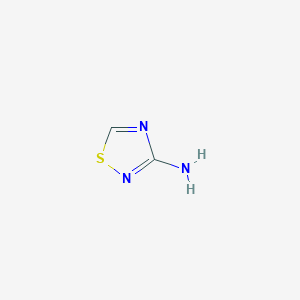
5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is a useful research compound. Its molecular formula is C9H6BrN3O2 and its molecular weight is 268.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid falls within the broader category of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities and synthetic applications. A significant aspect of research on triazole compounds involves their synthesis and chemical reactivity. For instance, the preparation of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives has been a focus due to their potential in creating new drugs with various biological activities. These activities include anti-inflammatory, antimicrobial, and antitumor properties, among others (Ferreira et al., 2013). The research emphasizes the need for new, efficient preparations that consider green chemistry principles.
Biological Activities
The biological features of new 1,2,4-triazole derivatives have also been a subject of extensive research. These compounds demonstrate a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The exploration of these compounds for their potential therapeutic applications has been a promising direction in scientific research, underscoring the importance of chemical modeling and synthesis of 1,2,4-triazoles and their derivatives (Ohloblina, 2022).
Environmental Stability and Degradation
Another aspect of research on compounds like this compound involves their environmental stability and degradation pathways. For example, the study of nitisinone, a related triketone, sheds light on the degradation processes of such compounds under various conditions, providing insights into their environmental impact and stability (Barchańska et al., 2019).
Supramolecular Chemistry and Material Science
The application of benzazoles, including triazole derivatives, extends into supramolecular chemistry and material science. These compounds serve as building blocks for creating supramolecular structures with potential applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly behavior of these compounds, driven by hydrogen bonding and other non-covalent interactions, opens avenues for innovative materials and therapeutic agents (Cantekin et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents.
Mode of Action
This compound interacts with its targets by inhibiting their proliferation . This compound has been shown to induce apoptosis in MCF-7 cancer cells , a process of programmed cell death that is often dysregulated in cancer.
Biochemical Pathways
Its ability to induce apoptosis suggests it may impact pathways related to cell survival and death .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-(1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEABJYCPLXQFDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)







![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)




